![molecular formula C15H12N2O3 B12465360 (E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine] CAS No. 1238184-07-0](/img/structure/B12465360.png)
(E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine]
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Overview
Description
Hydrofuramide, also known as N,N’-Difurfurylidene-2-furanmethanediamine, is a crystalline solid with a chemical formula of C15H12N2O3 and a molar mass of 268.272 g·mol−1 . It is a condensation product of three molar equivalents of furfural with two molar equivalents of ammonia . The compound is characterized by its three pendant furanyl rings and is described as a diimine .
Preparation Methods
Hydrofuramide was first prepared in 1960 by Kapur via the reaction of furfural with aqueous ammonia in a chilled ethanol solution . The synthetic route involves the condensation of furfural and ammonia, resulting in the formation of hydrofuramide crystals with a melting point of 118-119 °C . Industrial production methods typically follow similar synthetic routes, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Hydrofuramide undergoes various chemical reactions, primarily involving its reactive imine double bonds . Some notable reactions include:
Catalytic Hydrogenation: Using Raney nickel in the presence of ammonia in ethanol, hydrofuramide can be hydrogenated to produce mixtures of furfurylamine and difurfurylamine.
Lithium Aluminium Hydride Reduction: This reaction yields furfurin, a tetracyclic compound.
Scientific Research Applications
Hydrofuramide has diverse applications in scientific research and industry:
Rubber Vulcanization: It acts as a synergist with zinc stearate, enhancing the rate of vulcanization of styrene-butadiene rubber and natural rubber.
Pharmaceutical Intermediates: Hydrofuramide is used in the synthesis of various pharmaceutical compounds, including antihypertensive drugs.
Preservatives and Rodenticides: It has been found to be selectively toxic to rats, making it useful as a rodenticide.
Food Technology: Hydrofuramide is used as a preservative in certain food applications.
Mechanism of Action
The mechanism of action of hydrofuramide involves its reactive imine double bonds, which can undergo reduction and hydrogenation reactions . These reactions result in the formation of various amines, which have different biological and chemical properties. For instance, the reduction of hydrofuramide with sodium borohydride produces N,N-bisfurfuryl-2-furylmethanediamine, an antihypertensive compound .
Comparison with Similar Compounds
Hydrofuramide can be compared with other compounds derived from furfural, such as furfurylamine and difurfurylamine . These compounds share similar structural features but differ in their chemical reactivity and applications. For example:
Furfurylamine: Produced via the reductive amination of furfural, it is widely used in the manufacture of pharmaceutical drugs, pesticides, fibers, and perfumes.
Difurfurylamine: Formed through catalytic hydrogenation of hydrofuramide, it has applications in various chemical syntheses.
Hydrofuramide’s unique structure, with three pendant furanyl rings, distinguishes it from these similar compounds, providing it with distinct chemical properties and applications .
Biological Activity
(E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine] is a compound belonging to the class of Schiff bases, characterized by its dual furan moieties. Schiff bases are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.
- Molecular Formula : C12H10N2O2
- Molecular Weight : 218.22 g/mol
- IUPAC Name : (E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine]
Antimicrobial Activity
Research has demonstrated that compounds with furan rings exhibit significant antimicrobial properties. A study highlighted that derivatives of furan-based Schiff bases showed inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 7.81 to 31.25 μg/mL against Gram-positive and Gram-negative bacteria, indicating promising potential for further development as antibacterial agents .
Table 1: Antimicrobial Activity of Furan-Based Compounds
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
(E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine] | E. coli | 15.62 |
S. aureus | 7.81 | |
P. aeruginosa | 31.25 |
Anticancer Activity
The anticancer potential of (E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine] has been explored through various in vitro studies. The compound exhibited cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant antiproliferative activity.
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (μM) | % Inhibition |
---|---|---|
MCF7 | 12.5 | 85% |
HCT116 | 15.0 | 80% |
A549 | 10.0 | 90% |
The biological activity of (E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine] can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Studies suggest that furan derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
Case Studies
A notable case study investigated the effects of this compound on breast cancer cell lines, demonstrating a dose-dependent response in cell viability assays. The findings indicated that treatment with the compound resulted in increased apoptosis markers, including caspase activation and PARP cleavage.
Another study focused on its antibacterial properties against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Properties
CAS No. |
1238184-07-0 |
---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[furan-2-yl-(furan-2-ylmethylideneamino)methyl]methanimine |
InChI |
InChI=1S/C15H12N2O3/c1-4-12(18-7-1)10-16-15(14-6-3-9-20-14)17-11-13-5-2-8-19-13/h1-11,15H |
InChI Key |
CYGDSXFTXXFMNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=NC(C2=CC=CO2)N=CC3=CC=CO3 |
Origin of Product |
United States |
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